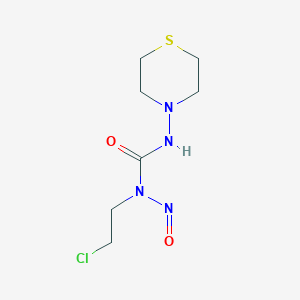
CNTMU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is a chemical compound known for its potential applications in various fields, including medicine and industry. It is characterized by the presence of a chloroethyl group, a nitroso group, and a thiomorpholino group attached to a urea backbone. This compound has garnered interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea typically involves the reaction of 2-chloroethyl isocyanate with 4-thiomorpholine in the presence of a nitrosating agent. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Biology: Investigated for its potential as a biological alkylating agent with antitumor properties.
Medicine: Explored for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cancer cell growth.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. The nitroso group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Another nitrosourea compound with similar alkylating properties.
1-(2-Chloroethyl)-3-(4-methylpiperazinyl)-1-nitrosourea: A related compound with a different substituent on the urea backbone.
Uniqueness
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is unique due to the presence of the thiomorpholino group, which can enhance its solubility and potentially modify its biological activity. This structural feature distinguishes it from other nitrosourea compounds and may contribute to its specific applications and effectiveness.
Properties
CAS No. |
114562-61-7 |
|---|---|
Molecular Formula |
C7H13ClN4O2S |
Molecular Weight |
252.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-thiomorpholin-4-ylurea |
InChI |
InChI=1S/C7H13ClN4O2S/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |
InChI Key |
CTSVSIVXRZLSSJ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
Canonical SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
Key on ui other cas no. |
114562-61-7 |
Synonyms |
1-(2-chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea CNTMU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















